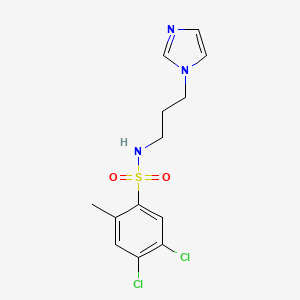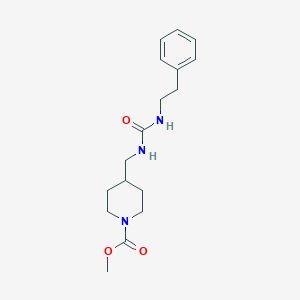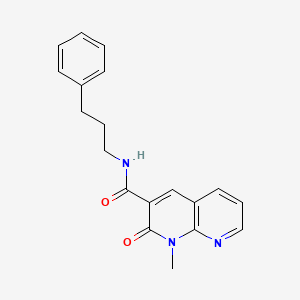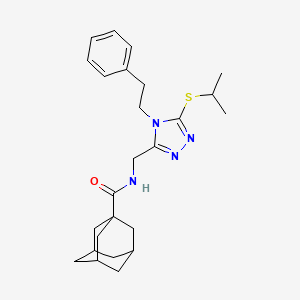![molecular formula C13H14ClF3N2O B2482028 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2197053-81-7](/img/structure/B2482028.png)
5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride is a useful research compound. Its molecular formula is C13H14ClF3N2O and its molecular weight is 306.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Conformational Analysis : This compound has been synthesized and studied for its structural and conformational properties. For instance, Whelan et al. (1995) synthesized a series of compounds including tropane-3-spiro-4'(5')-imidazolines, closely related to 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, and analyzed their conformations using NMR spectroscopy and X-ray diffraction (Whelan et al., 1995).
Potential Antidepressant Activity
- Evaluation for Antidepressant Activity : A series of 1-arylspiro[indoline-3,4'-piperidine]s, which includes structures similar to the compound , was synthesized and evaluated for potential antidepressant activity. This was done through various tests, such as tetrabenazine ptosis prevention and potentiation of 5-hydroxytryptophan induced head twitching in rats (Ong et al., 1983).
c-Met/ALK Inhibitors in Cancer Treatment
- Role in Cancer Treatment : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, closely related to the compound , were synthesized and tested as c-Met/ALK dual inhibitors. These compounds showed significant tumor growth inhibitions in certain cancer models (Li et al., 2013).
Synthetic Methodology Development
- Development of Synthetic Strategies : Freund and Mederski (2000) developed a high-yielding synthetic route to create spiro[indole-3,4′-piperidin]-2-one systems, which are structurally similar to the compound . This synthesis involved steps like anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).
Sigma Ligand Studies
- Sigma Ligand Research : Compounds related to this compound have been studied for their affinity and selectivity as sigma ligands, which are relevant in neurological research. Moltzen et al. (1995) synthesized and evaluated spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines for their sigma ligand properties (Moltzen et al., 1995).
Bacteriochlorin Studies
- Bacteriochlorin Applications : The compound's structural motif has been incorporated in synthetic bacteriochlorins. These bacteriochlorins, having spiro-piperidine units, were studied for their potential in applications like photodynamic therapy (Reddy et al., 2013).
Oxidative Coupling in Synthesis
- Intramolecular Oxidative Coupling : The spiro[indoline-3,4'-piperidine] motif, a fundamental structure in this compound, has been synthesized through intramolecular oxidative coupling reactions. This method was used to produce optically active spiro compounds (Sugimoto et al., 2023).
GPCR Target Synthesis
- Synthesis for GPCR Targets : Xie et al. (2004) developed a synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be used as templates to synthesize compounds for G-protein coupled receptor (GPCR) targets (Xie et al., 2004).
Photochromic Properties
- Photochromism Studies : The spiro[indoline-naphthaline]oxazine derivatives, which are structurally similar to the compound of interest, have been synthesized and studied for their photochromic properties in different solvents (Li et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-10-9(7-8)12(11(19)18-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBRSVYBVEACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)
![2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2481947.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2481948.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2481950.png)
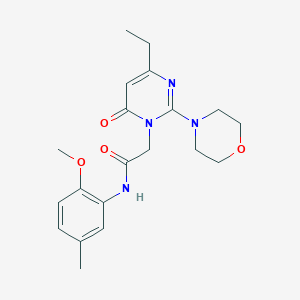
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2481954.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2481956.png)
![Ethyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate](/img/structure/B2481957.png)
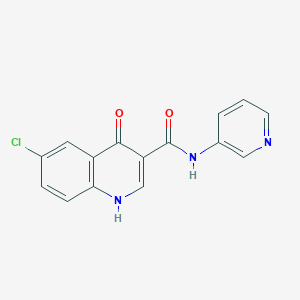
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)
